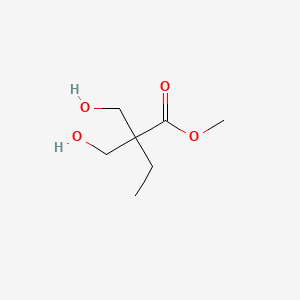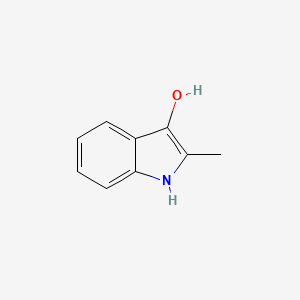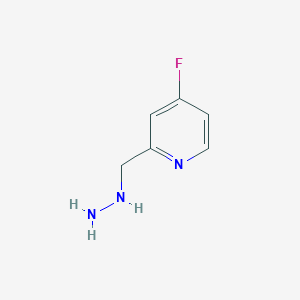
4-Fluoro-2-(hydrazinylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(hydrazinylmethyl)pyridine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(hydrazinylmethyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a hydrazinylmethyl group. One common method involves the reaction of 4-fluoropyridine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(hydrazinylmethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(hydrazinylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific electronic or optical properties, such as in the field of organic electronics.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(hydrazinylmethyl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to molecular targets. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylpyridine: Similar in structure but with a methyl group instead of a hydrazinylmethyl group.
2-Fluoropyridine: Lacks the hydrazinylmethyl group, making it less reactive in certain types of chemical reactions.
4-Fluoropyridine: Similar in structure but without the hydrazinylmethyl group, leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-(hydrazinylmethyl)pyridine is unique due to the presence of both a fluorine atom and a hydrazinylmethyl group. This combination imparts distinct reactivity and potential applications in various fields. The hydrazinylmethyl group can participate in additional chemical reactions, making the compound a versatile building block for synthesizing more complex molecules.
Properties
Molecular Formula |
C6H8FN3 |
|---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
(4-fluoropyridin-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H8FN3/c7-5-1-2-9-6(3-5)4-10-8/h1-3,10H,4,8H2 |
InChI Key |
BAEHTSQIMPDIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


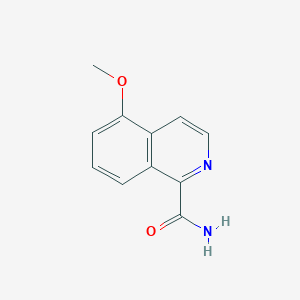
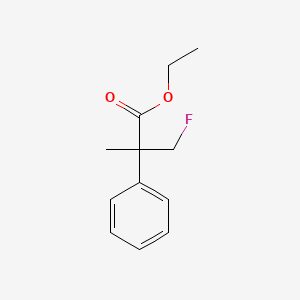
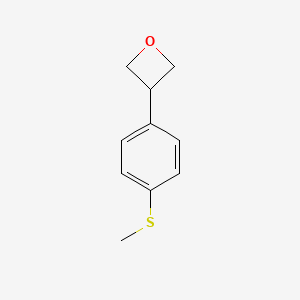
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
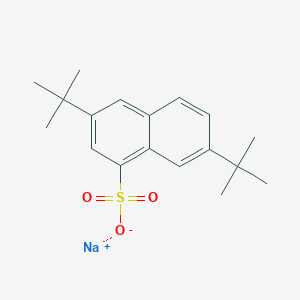
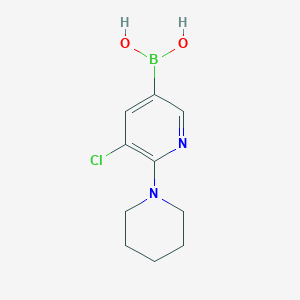
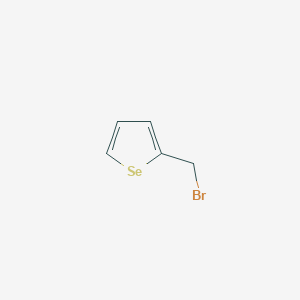
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)

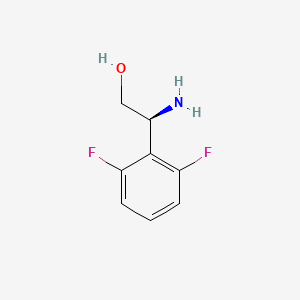
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
